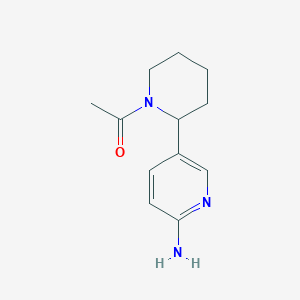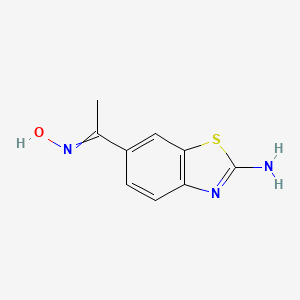![molecular formula C11H11ClN2O B11820811 N-[1-(6-chloro-1-methyl-1h-indol-3-yl)ethylidene]hydroxylamine](/img/structure/B11820811.png)
N-[1-(6-chloro-1-methyl-1h-indol-3-yl)ethylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(6-chloro-1-methyl-1H-indol-3-yl)ethylidene]hydroxylamine is a compound with the molecular formula C11H11ClN2O. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles play a crucial role in cell biology and have various biologically vital properties .
Métodos De Preparación
The synthesis of N-[1-(6-chloro-1-methyl-1H-indol-3-yl)ethylidene]hydroxylamine involves the reaction of 6-chloro-1-methyl-1H-indole-3-carbaldehyde with hydroxylamine hydrochloride under specific conditions. The reaction typically occurs in the presence of a base such as sodium acetate in a solvent like ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
N-[1-(6-chloro-1-methyl-1H-indol-3-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo substitution reactions, particularly at the indole ring, to form various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-[1-(6-chloro-1-methyl-1H-indol-3-yl)ethylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[1-(6-chloro-1-methyl-1H-indol-3-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
N-[1-(6-chloro-1-methyl-1H-indol-3-yl)ethylidene]hydroxylamine can be compared with other indole derivatives such as:
- N-(1-methyl-1H-indol-3-yl)methylamine
- 6-chloro-1-methyl-1H-indole-3-carbaldehyde
- N-(6-chloro-1-methyl-1H-indol-3-yl)acetamide
These compounds share similar indole structures but differ in their functional groups and specific properties. The uniqueness of this compound lies in its specific combination of a hydroxylamine group and a chloro-substituted indole ring, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C11H11ClN2O |
|---|---|
Peso molecular |
222.67 g/mol |
Nombre IUPAC |
N-[1-(6-chloro-1-methylindol-3-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C11H11ClN2O/c1-7(13-15)10-6-14(2)11-5-8(12)3-4-9(10)11/h3-6,15H,1-2H3 |
Clave InChI |
SCIULEACWTTXID-UHFFFAOYSA-N |
SMILES canónico |
CC(=NO)C1=CN(C2=C1C=CC(=C2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[4-Chloro-2-(dimethylamino)thiazol-5-yl]but-3-en-2-one](/img/structure/B11820772.png)
![N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine](/img/structure/B11820779.png)

![tert-butyl 1-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B11820793.png)

![4-Amino-N-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide](/img/structure/B11820803.png)


![tert-butyl (3aS,6aS)-3a-amino-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B11820826.png)

